molecular formula C9H10ClNO2 B2737004 5-Cyclopropylpicolinic acid hydrochloride CAS No. 2089378-52-7

5-Cyclopropylpicolinic acid hydrochloride

Cat. No.: B2737004
CAS No.: 2089378-52-7
M. Wt: 199.63
InChI Key: QAWNANVOTADYBT-UHFFFAOYSA-N
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Description

5-Cyclopropylpicolinic acid hydrochloride is a chemical compound with the CAS Number: 2089378-52-7 . It has a molecular weight of 199.64 and its IUPAC name is this compound . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO2.ClH/c11-9(12)8-4-3-7(5-10-8)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H . This code represents the molecular structure of the compound. The compound’s linear formula is C9H10ClNO2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 199.64 . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Chemical Transformations in Soil

5-Cyclopropylpicolinic acid hydrochloride has not been specifically studied, but research on similar compounds provides insights. The transformation of certain compounds in soil, like N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, has been investigated, demonstrating that chemical transformations can occur in various soil types, influencing the herbicidal activity of these compounds (Yih, Swithenbank, & McRae, 1970).

Synthesis and Antibacterial Properties

Compounds structurally related to 5-Cyclopropylpicolinic acid, such as 5-substituted 6,8-difluoroquinolones, have been synthesized, revealing potent antibacterial properties. These compounds, including sparfloxacin, have shown enhanced in vitro and in vivo potency compared to other quinolone antibacterial agents (Miyamoto et al., 1990).

Hormonal Interactions

Similar compounds, like the fungicide vinclozolin, have been studied for their hormonal interactions. Vinclozolin and its metabolites can target androgen receptors, exhibiting antiandrogenic or agonist activities depending on the ligand concentration and presence of competing natural ligands (Wong et al., 1995).

Enzyme Inhibition

Fusaric acid, another picolinic acid derivative, inhibits dopamine β-hydroxylase both in vitro and in vivo, affecting norepinephrine and epinephrine levels (Toshiharu et al., 1970).

Occupational Health Studies

Research on vinclozolin, a compound with structural similarities, in occupational settings, showed no adverse health effects in employees exposed to it for long durations, indicating a potential area of study for related compounds like 5-Cyclopropylpicolinic acid (Zober et al., 1995).

Pharmacology

The pharmacology of fusaric acid, similar to 5-Cyclopropylpicolinic acid, shows it as a partially reversible inhibitor of human plasma dopamine-β-hydroxylase, impacting blood pressure regulation (Matta & Wooten, 1973).

Chemical Synthesis Applications

Research on cyclopropanes, which are structurally related, has led to the development of efficient C-H arylation methods using picolinamide, potentially applicable to the synthesis of 5-Cyclopropylpicolinic acid derivatives (Roman & Charette, 2013).

Pharmacokinetic Studies

Pharmacokinetic studies on quinolone derivatives have shown good tissue penetration and long half-lives, which could be relevant for this compound derivatives (Nakamura et al., 1990).

Safety and Hazards

The compound is labeled with the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fumes and to rinse cautiously with water in case of eye contact .

Properties

IUPAC Name

5-cyclopropylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-3-7(5-10-8)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWNANVOTADYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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